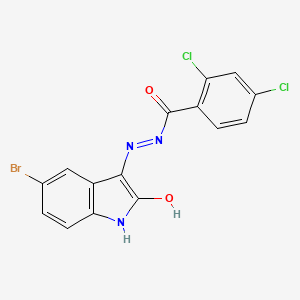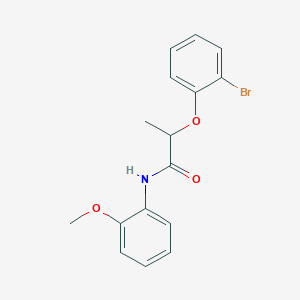![molecular formula C13H9BrN2O3S B6126463 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B6126463.png)
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid (BTB06584) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid exerts its therapeutic effects by targeting various cellular pathways. It has been found to inhibit the activity of several enzymes, including histone deacetylases and proteasomes, which play crucial roles in cancer progression and inflammation. Furthermore, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and promotes cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. Additionally, this compound has been reported to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in lab experiments is its high potency and selectivity towards specific cellular targets. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for large-scale experiments.
Orientations Futures
Several future directions for the research on 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid can be envisaged. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties and higher potency. Another potential direction is the investigation of the synergistic effects of this compound with other anti-cancer agents, which may enhance its therapeutic efficacy. Furthermore, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders, can be explored in future studies.
In conclusion, this compound is a promising synthetic compound that exhibits potent anti-cancer and anti-inflammatory activities. Further research on this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid involves a multi-step reaction sequence that begins with the condensation of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl acetoacetate to form the final product, this compound.
Applications De Recherche Scientifique
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of pancreatic cancer cells and suppress the migration and invasion of breast cancer cells.
Propriétés
IUPAC Name |
(E)-4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-7H,(H,18,19)(H,15,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIOQVXKJKEVRT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)

![4-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6126459.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6126460.png)
